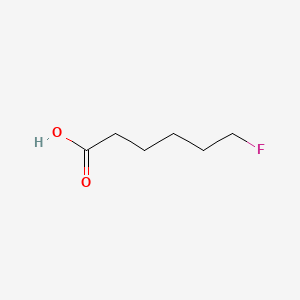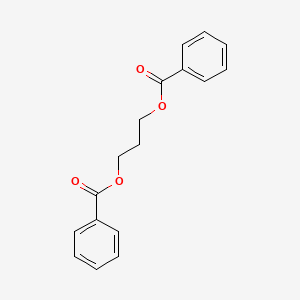
1,3-Propanediol dibenzoate
Descripción general
Descripción
1,3-Propanediol dibenzoate is an organic compound with the molecular formula C20H22O6. It is a derivative of trimethylene glycol, where the hydroxyl groups are esterified with benzoic acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol dibenzoate can be synthesized through the esterification of trimethylene glycol with benzoic acid. The reaction typically involves heating trimethylene glycol and benzoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of trimethyleneglycol, dibenzoate involves a continuous process where trimethylene glycol and benzoic acid are fed into a reactor. The mixture is heated and stirred in the presence of a catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the benzoate groups are replaced by other functional groups.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Trimethylene glycol and benzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Aplicaciones Científicas De Investigación
1,3-Propanediol dibenzoate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC).
Medicine: Explored for its use in medical devices and implants, where flexibility and durability are crucial.
Mecanismo De Acción
The mechanism of action of trimethyleneglycol, dibenzoate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets include the polymer chains themselves, and the pathways involve physical interactions rather than chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylene glycol dibenzoate
- Triethylene glycol dibenzoate
- Propylene glycol dibenzoate
Uniqueness
1,3-Propanediol dibenzoate is unique due to its specific molecular structure, which provides a balance between flexibility and thermal stability. Compared to diethylene glycol dibenzoate and triethylene glycol dibenzoate, it offers a different balance of properties, making it suitable for specific applications where these characteristics are desired .
Propiedades
IUPAC Name |
3-benzoyloxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(14-8-3-1-4-9-14)20-12-7-13-21-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEOOCRUUJYCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873949 | |
| Record name | Propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451-86-7 | |
| Record name | 1,3-Propanediol, 1,3-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, dibenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-Propanediol dibenzoate influence its crystalline behavior in comparison to similar compounds?
A2: Infrared spectroscopy studies reveal that the crystalline bands for this compound closely resemble those of Ethylene glycol dibenzoate and Poly(ethylene terephthalate) (PET) []. This similarity suggests that the crystalline structure is primarily influenced by the -OCC6H4CO- framework shared by these molecules. Interestingly, increasing the length of the glycol chain, as seen in 1,6-Hexanediol dibenzoate, leads to a shift in the crystalline bands []. This finding highlights the impact of the glycol chain length and rigidity on the crystalline packing and ultimately the physical properties of these compounds.
Q2: What is the potential of this compound as a "green" plasticizer based on toxicity screening?
A3: Initial toxicity screening using the Vibrio fischeri bioluminescence inhibition assay (Microtox) suggests that this compound, along with 1,4-Butanediol dibenzoate (BDDB) and Dihexyl maleate (DHM), may not be suitable candidates for "green" plasticizers due to their relatively high toxicity (EC50 < 1 mg L ―1 ) []. This finding emphasizes the need for comprehensive toxicity assessments, including further in vitro and in vivo studies, to fully evaluate the safety profile of potential "green" plasticizers before widespread application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


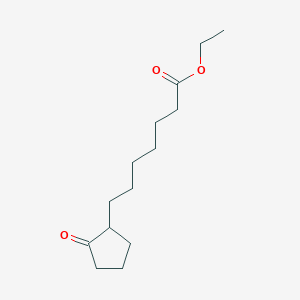


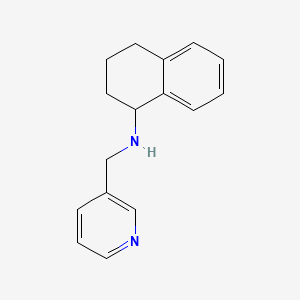
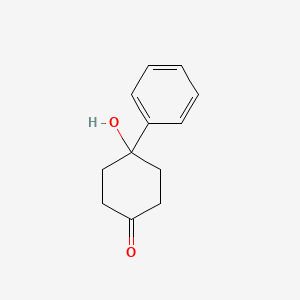




![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)



